molecular formula C10H16O2 B1626029 (+)-cis-Chrysanthemic acid CAS No. 26771-11-9

(+)-cis-Chrysanthemic acid

Cat. No.: B1626029
CAS No.: 26771-11-9
M. Wt: 168.23 g/mol
InChI Key: XLOPRKKSAJMMEW-MQWKRIRWSA-N
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Description

(+)-cis-Chrysanthemic acid is a naturally occurring organic compound that belongs to the class of pyrethroid acids. It is a key component in the synthesis of pyrethrins, which are natural insecticides derived from chrysanthemum flowers. The compound is known for its insecticidal properties and is widely used in agriculture and household pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-cis-Chrysanthemic acid can be synthesized through several methods. One common synthetic route involves the cyclopropanation of a suitable precursor, such as (+)-trans-chrysanthemic acid, followed by isomerization to the cis form. The reaction typically requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF).

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of chrysanthemol, a naturally occurring alcohol found in chrysanthemum flowers. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired acid.

Chemical Reactions Analysis

Types of Reactions

(+)-cis-Chrysanthemic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form chrysanthemic acid derivatives.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol or aldehyde.

    Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products Formed

    Oxidation: Chrysanthemic acid derivatives.

    Reduction: Chrysanthemol, chrysanthemaldehyde.

    Substitution: Chrysanthemic acid esters and amides.

Scientific Research Applications

(+)-cis-Chrysanthemic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of pyrethroid insecticides.

    Biology: Studied for its effects on insect nervous systems and its potential as a natural insecticide.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of insecticidal formulations for agricultural and household use.

Mechanism of Action

The insecticidal properties of (+)-cis-Chrysanthemic acid are primarily due to its ability to disrupt the nervous system of insects. The compound acts on sodium channels in nerve cells, prolonging their activation and causing paralysis and death in insects. This mechanism is similar to that of other pyrethroid compounds, which target the nervous system of pests.

Comparison with Similar Compounds

(+)-cis-Chrysanthemic acid is often compared with other pyrethroid acids, such as:

    (+)-trans-Chrysanthemic acid: The trans isomer of chrysanthemic acid, which has similar insecticidal properties but different physical and chemical characteristics.

    Permethrinic acid: Another pyrethroid acid with a similar mechanism of action but different structural features.

    Allethrinic acid: A pyrethroid acid used in the synthesis of allethrin, a common household insecticide.

The uniqueness of this compound lies in its specific isomeric form, which contributes to its distinct insecticidal properties and effectiveness in pest control applications.

Properties

IUPAC Name

(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOPRKKSAJMMEW-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1[C@H](C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26771-11-9, 2935-23-1, 15259-78-6
Record name (1R,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid
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Record name Chrysanthemic acid dl-cis-form
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Record name (+)-cis-Chrysanthemumic acid
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)-
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)-rel-
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Record name (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid
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Record name cis-(±)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid
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Record name cis-Chrysanthemum monoCarboxylic acid
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Record name CHRYSANTHEMIC ACID, CIS-(+)-
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Record name CHRYSANTHEMIC ACID, CIS-(±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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